molecular formula C21H26N2O4 B2581874 1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone CAS No. 1021206-04-1

1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2581874
CAS RN: 1021206-04-1
M. Wt: 370.449
InChI Key: PUMZVTZHCYKWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis Applications

A study on the electrochemical oxidation of phenylpiperazine derivatives, which are structurally related to the specified compound, developed a facile and environmentally friendly method for synthesizing new phenylpiperazine derivatives. This method demonstrates high atom economy and produces safe waste under ambient conditions, highlighting its application in creating novel compounds with potential utility in various fields, including medicinal chemistry (Nematollahi & Amani, 2011).

Biological Activity and Synthesis

Another study focused on the synthesis of arylpiperazine derivatives , revealing their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties . These findings suggest potential applications in developing new therapeutic agents targeting inflammation and pain (Gevorgyan et al., 2017).

Antimicrobial Activity

Research on multicomponent synthesis of bipyrazoles from arylpiperazine-based compounds showed that these newly synthesized compounds possess good antimicrobial activity . This indicates their potential use in developing novel antimicrobial agents, with implications for addressing antibiotic resistance (Ashok et al., 2014).

Computational Studies on Drug Reactivity

A computational assessment of a synthesized arylpiperazine-based drug, related to the compound of interest, provided insights into its biochemical properties and reactivity . The study evaluated the drug's potential interaction with the human GABA receptor, suggesting its application in neurological research and the development of CNS-active pharmaceuticals (Onawole et al., 2017).

properties

IUPAC Name

1-[2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-22-9-11-23(12-10-22)14-18-19(24)8-7-17(21(18)26)20(25)13-15-3-5-16(27-2)6-4-15/h3-8,24,26H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMZVTZHCYKWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone

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